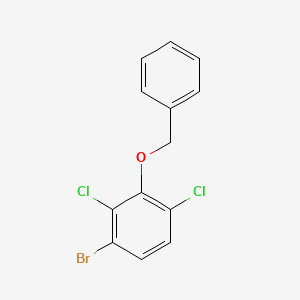

3-Benzyloxy-1-bromo-2,4-dichlorobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9BrCl2O |

|---|---|

Molecular Weight |

332.0 g/mol |

IUPAC Name |

1-bromo-2,4-dichloro-3-phenylmethoxybenzene |

InChI |

InChI=1S/C13H9BrCl2O/c14-10-6-7-11(15)13(12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

SCUGBXWTRCUZOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2Cl)Br)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Benzyloxy 1 Bromo 2,4 Dichlorobenzene and Its Precursors

Strategic Approaches to Regioselective Halogenation on the Dichlorobenzene Moiety

Achieving the desired substitution pattern on a dichlorobenzene ring is a critical step in the synthesis of 3-Benzyloxy-1-bromo-2,4-dichlorobenzene. The directing effects of the existing chloro substituents, as well as any other functional groups present, play a pivotal role in determining the outcome of halogenation reactions.

Electrophilic Bromination and Chlorination Protocols

Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto a benzene (B151609) ring. However, the presence of two deactivating chloro groups on the ring makes direct halogenation challenging and often requires harsh conditions, which can lead to a mixture of products.

For instance, the bromination of 1,3-dichlorobenzene (B1664543) would be expected to yield 1-bromo-2,4-dichlorobenzene (B72097) as a major product due to the ortho, para-directing, albeit deactivating, nature of the chloro groups. The reaction typically employs bromine in the presence of a Lewis acid catalyst such as ferric chloride. A high yield of 98.5% for the synthesis of 1-bromo-2,4-dichlorobenzene from m-dichlorobenzene using bromine and ferric chloride has been reported. prepchem.com

Similarly, electrophilic chlorination can be achieved using chlorine gas with a Lewis acid catalyst. The regioselectivity of these reactions is governed by the combined directing effects of the substituents already present on the aromatic ring. In the case of a dichlorophenol precursor, the hydroxyl group is a strong activating and ortho, para-directing group, which would dictate the position of further halogenation. For example, the bromination of 2,4-dichlorophenol (B122985) would be expected to occur at the position ortho to the hydroxyl group, yielding 6-bromo-2,4-dichlorophenol.

Recent advancements in halogenation methods offer milder and more selective alternatives. The use of N-halosuccinimides (NBS for bromination, NCS for chlorination) in solvents like hexafluoroisopropanol (HFIP) allows for efficient halogenation of a wide range of arenes under mild conditions without the need for a catalyst. organic-chemistry.org Palladium-catalyzed halogenation of C-H bonds using N-halosuccinimides provides another regioselective approach, often yielding products that are complementary to those from traditional electrophilic aromatic substitution. organic-chemistry.org

Directed Lithiation and Subsequent Halogenation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, directing deprotonation to the adjacent ortho position. wikipedia.orgcore.ac.uk The resulting aryllithium species can then be quenched with an electrophilic halogen source (e.g., Br2, C2Cl6) to introduce a halogen atom at a specific position.

For a dichlorinated precursor, a suitably placed directing group can override the inherent directing effects of the chloro atoms. For example, if a hydroxyl group is protected as a carbamate (B1207046), it can act as a powerful DMG. The lithiation would then occur ortho to the carbamate group. Subsequent quenching with a brominating agent would introduce a bromine atom at that specific position. However, it's important to consider that some of the most effective DMGs can be difficult to remove later in the synthesis. uwindsor.ca

The choice of the organolithium reagent and reaction conditions is crucial for the success of DoM. acs.org Steric hindrance around the target C-H bond can also influence the feasibility of the lithiation. core.ac.uk

Formation of the Benzyl (B1604629) Ether Linkage: O-Alkylation Reactions

The introduction of the benzyloxy group is typically achieved through the O-alkylation of a corresponding phenolic precursor. The choice of method depends on the steric and electronic properties of the phenol (B47542).

Optimization of Williamson Ether Synthesis for Hindered Phenols

The Williamson ether synthesis is a classic and widely used method for preparing ethers. edubirdie.comgordon.eduyoutube.commasterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.com In the context of synthesizing this compound, the precursor would be 3-bromo-2,6-dichlorophenol (B1602026).

The first step is the deprotonation of the phenol to form the more nucleophilic phenoxide. Due to the increased acidity of phenols compared to aliphatic alcohols, a moderately strong base like sodium hydroxide (B78521) or potassium carbonate is often sufficient. edubirdie.comgordon.edu The resulting phenoxide then reacts with benzyl bromide or benzyl chloride.

However, the presence of two ortho chloro substituents in the phenolic precursor presents a significant steric hindrance challenge. nih.gov This steric bulk can impede the approach of the benzyl halide to the phenoxide oxygen, potentially leading to slower reaction rates or favoring elimination side reactions. nih.gov

To optimize the reaction for such hindered phenols, several strategies can be employed:

Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can ensure complete deprotonation without competing side reactions. masterorganicchemistry.com

Phase-Transfer Catalysis: Employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the aqueous phenoxide and the organic benzyl halide phase, often leading to improved yields and milder reaction conditions.

Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance, but this must be balanced against the potential for increased side product formation.

| Parameter | Condition | Rationale | Potential Issues |

|---|---|---|---|

| Base | NaH, KH | Strong, non-nucleophilic; drives reaction to completion. | Requires anhydrous conditions. |

| K₂CO₃, Cs₂CO₃ | Milder, easier to handle. | May not be strong enough for complete deprotonation. | |

| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents favor SN2 reactions. | Requires careful drying. |

| Toluene (B28343) with phase-transfer catalyst | Facilitates reaction between different phases. | Catalyst may need to be removed. | |

| Temperature | Room temperature to reflux | Increased temperature can overcome steric hindrance. | May lead to side reactions like elimination. |

Catalytic C-O Bond Formation Methodologies

Modern synthetic chemistry offers several catalytic methods for the formation of C-O bonds, which can be advantageous alternatives to the classical Williamson ether synthesis, especially for challenging substrates.

For instance, metal-catalyzed O-benzylation reactions have been developed. While some methods focus on the reaction of phenols with benzyl alcohols in the presence of catalysts like basic metal oxides at high temperatures, these are generally more suited for ortho-benzylation. google.com

More relevant to ether formation are transition-metal-catalyzed cross-coupling reactions. For example, palladium- or copper-catalyzed coupling of a phenol with a benzyl halide or a related derivative could be a viable approach. These methods often proceed under milder conditions and can exhibit high functional group tolerance.

Another approach involves the AuCl-catalyzed synthesis of benzyl-protected substituted phenols. This method unites enal/enones and benzyl allenyl ethers in a [3+3] fashion, providing excellent control over the substitution pattern on the benzene ring. organic-chemistry.org

Convergent and Linear Synthetic Pathways to this compound

A linear synthesis involves the sequential modification of a starting material in a step-by-step fashion. chemistnotes.comdifferencebetween.compediaa.com For the target molecule, a possible linear pathway could start with 2,4-dichlorophenol. The sequence of reactions would be crucial to ensure the correct regiochemistry.

Pathway A: 2,4-dichlorophenol → 6-bromo-2,4-dichlorophenol → this compound.

Pathway B: 2,4-dichlorophenol → 3-benzyloxy-2,4-dichlorobenzene → this compound.

For this compound, a convergent approach is less obvious due to the relatively simple structure of the benzyl group. However, one could envision a scenario where a more complex benzylic fragment is prepared separately and then coupled with the halogenated phenol.

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear Synthesis | Step-by-step modification of a single starting material. pediaa.com | Conceptually straightforward planning. pediaa.com | Overall yield can be low for many steps. wikipedia.org Any failure in a late stage is costly. |

| Convergent Synthesis | Independent synthesis of fragments followed by their assembly. wikipedia.org | Higher overall yield. chemistnotes.com More efficient for complex molecules. wikipedia.org | Requires more complex planning and fragment coupling reactions. pediaa.com |

Step-by-Step Elaboration of the Halogenated Aromatic Core

The precursor to the final product is a polyhalogenated benzene ring. The synthesis of the specific isomer, 1-bromo-2,4-dichlorobenzene, is a critical first step. A common and effective method for this transformation is the direct bromination of 1,3-dichlorobenzene (m-dichlorobenzene).

This electrophilic aromatic substitution reaction is typically carried out in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or an aluminum halide. prepchem.comgoogle.com The reaction proceeds by adding bromine dropwise to a mixture of m-dichlorobenzene and the catalyst at room temperature. prepchem.com The reaction is generally complete within a few hours. The product is then isolated through a work-up procedure that involves neutralization, extraction, and distillation under reduced pressure to yield highly pure 1-bromo-2,4-dichlorobenzene. prepchem.com A reported synthesis using this method achieved a yield of 98.5%. prepchem.com

Other routes to halogenated benzenes include the diazotization of an appropriate aniline (B41778) derivative followed by a Sandmeyer-type reaction. For instance, o-chlorobromobenzene can be prepared from o-chloroaniline through diazotization and subsequent reaction with cuprous bromide. orgsyn.org While versatile, these methods often involve multiple steps and potentially hazardous reagents.

Strategic Incorporations of the Benzyloxy Substituent

Once the 1-bromo-2,4-dichlorobenzene core is synthesized, the next crucial step is the introduction of the benzyloxy group. This is typically achieved through a nucleophilic substitution reaction, most commonly a Williamson ether synthesis. youtube.com This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide. In the context of synthesizing this compound, the precursor would be 3-bromo-2,6-dichlorophenol.

The synthesis of this phenol precursor can be accomplished through various halogenation and functional group manipulation strategies on a phenol starting material. Once obtained, the 3-bromo-2,6-dichlorophenol is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide. This is followed by the addition of benzyl bromide or benzyl chloride to form the desired ether. youtube.com

Alternative methods for benzylation under neutral conditions have been developed to avoid the use of strong bases that might be incompatible with sensitive functional groups. nih.gov One such method involves the use of 2-benzyloxy-1-methylpyridinium triflate, which acts as a benzyl group donor. nih.govbeilstein-journals.org This reagent can be generated in situ from 2-benzyloxypyridine and methyl triflate. nih.govbeilstein-journals.org

Contemporary Catalytic Systems in Halogenated Aromatic Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of halogenated aromatics like this compound can benefit from these advancements.

Transition Metal-Catalyzed Halogen-Exchange and C-X Bond Formation

Transition metal catalysts, particularly those based on palladium, copper, and nickel, are highly effective in facilitating the formation of carbon-halogen (C-X) bonds and in halogen exchange reactions. ucl.ac.ukrsc.orgsemanticscholar.org While direct halogenation is often effective, these catalytic methods offer alternative pathways, especially for substrates where direct halogenation lacks selectivity or is otherwise problematic.

Halogen exchange, or the Finkelstein reaction for aromatic compounds, allows for the conversion of one aryl halide to another. nih.gov For instance, an aryl bromide can be converted to an aryl chloride or iodide. These reactions are often reversible, and the equilibrium can be driven by the choice of catalyst and reaction conditions. nih.govfrontiersin.org Nickel complexes have been shown to be effective for these transformations. frontiersin.org This can be a strategic way to introduce a specific halogen at a desired position if the corresponding precursor is more readily available.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation, providing a powerful tool for the synthesis of aryl ethers. alfa-chemistry.com While more commonly used for C-N bond formation, these methods can be applied to the synthesis of benzyl ethers from aryl halides and benzyl alcohol under the right conditions.

Base-Promoted Radical Aromatic Substitutions (e.g., KOtBu-promoted reactions)

In recent years, transition-metal-free coupling reactions have gained significant attention. Potassium tert-butoxide (KOtBu) has emerged as a key reagent in promoting radical aromatic substitutions. nih.govacs.org These reactions are thought to proceed via a single-electron transfer (SET) mechanism, initiating the formation of an aryl radical. nih.govacs.org

While often used for intramolecular cyclizations, KOtBu can also promote intermolecular cross-coupling reactions between arenes and aryl halides. researchgate.net The mechanism can be complex, potentially involving both radical pathways and aryne intermediates. researchgate.net These methods offer an alternative to traditional transition-metal-catalyzed reactions, avoiding the costs and potential toxicity associated with heavy metals.

Principles of Sustainable Synthesis in the Production of Substituted Benzyl Ethers

The principles of green chemistry are increasingly important in the chemical industry to minimize environmental impact. acs.org Key concepts include atom economy, the use of safer solvents, and the reduction of waste. acs.orgskpharmteco.com

Reduced Solvent Use and Safer Solvents: Solvents account for a significant portion of the mass and environmental impact of a chemical process. skpharmteco.com Efforts are being made to reduce solvent use, for example, by running reactions under neat conditions or in more environmentally benign solvents. Trifluorotoluene has been suggested as a "greener" alternative to dichloromethane (B109758) for some benzylation reactions. nih.govbeilstein-journals.org The use of recyclable catalysts and reaction media can also contribute to a more sustainable process. acs.org Iron(II/III) chloride in propylene (B89431) carbonate, a green and recyclable solvent, has been used for the etherification of benzyl alcohols. acs.org

Comprehensive Analysis of the Chemical Reactivity and Transformation Pathways of 3 Benzyloxy 1 Bromo 2,4 Dichlorobenzene

Reactivity of the Aryl Bromide Moiety in 3-Benzyloxy-1-bromo-2,4-dichlorobenzene

The carbon-bromine (C-Br) bond is the most reactive site in this compound for a majority of transformations, particularly metal-catalyzed cross-coupling reactions. This is due to its lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bonds present on the same aromatic ring.

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (halide). chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.org

The substituent pattern of this compound lacks strong electron-withdrawing groups. The benzyloxy group is electron-donating by resonance, and the chloro groups are only moderately inductively withdrawing. Consequently, the aromatic ring is not sufficiently activated for SNAr reactions at the C-Br position under standard conditions. Attempting such a reaction would likely require extremely harsh conditions (high temperature and pressure) or the use of very strong nucleophiles, which might lead to other, less predictable reaction pathways like benzyne (B1209423) formation. chemistrysteps.commasterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds at the site of the aryl bromide. The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf >> Cl, making the C-Br bond the primary site for oxidative addition to the palladium(0) catalyst. researchgate.net

Suzuki-Miyaura Reaction: This reaction couples the aryl halide with an organoboron compound, typically an arylboronic acid. It is expected that this compound would selectively react at the C-Br position. Studies on the analogous 1-bromo-2,4-dichlorobenzene (B72097) confirm its successful participation in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids. chemicalbook.com The benzyloxy group at the 3-position is not expected to sterically hinder the reaction at the 1-position significantly and its electron-donating nature may slightly modulate the rate of oxidative addition.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.org Similar to the Suzuki-Miyaura reaction, the process is initiated by the oxidative addition of the palladium catalyst to the C-Br bond. The reaction of this compound with various alkenes (e.g., acrylates, styrenes) would be expected to proceed selectively at the bromide position to yield a substituted alkene. organic-chemistry.orgresearchgate.net

| Reaction Type | Typical Catalyst/Ligand | Base | Solvent | Expected Product from this compound |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, various phosphine (B1218219) ligands | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, DMF, Water | 3-Benzyloxy-2,4-dichloro-1,1'-biphenyl derivatives |

| Heck | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | (E)-1-(3-(Benzyloxy)-2,4-dichlorophenyl)alkene derivatives |

Copper-mediated reactions, such as the Ullmann coupling, are classic methods for forming carbon-carbon or carbon-heteroatom bonds. In the context of this compound, an Ullmann-type reaction would involve coupling two molecules of the aryl bromide in the presence of copper powder at elevated temperatures to form a symmetrical biaryl. While modern copper-catalyzed reactions often use ligands and milder conditions, the fundamental reactivity preference for the C-Br over the C-Cl bond remains. This selectivity allows for the formation of C-N, C-O, or C-S bonds by coupling with amines, alcohols, or thiols, respectively, preferentially at the bromide position.

Exploration of the Chemical Transformations Involving the Aryl Chloride Substituents

The aryl chloride moieties in this compound are significantly less reactive than the aryl bromide. Engaging them in chemical transformations requires overcoming their stronger C-Cl bond and higher activation energy for oxidative addition.

The difference in reactivity between the C-Br and C-Cl bonds allows for highly selective, sequential functionalization of the molecule. In palladium-catalyzed cross-coupling reactions, conditions can be readily optimized to ensure that the coupling occurs exclusively at the C-Br position, leaving the two C-Cl bonds intact for subsequent transformations. nih.gov

This chemoselectivity is a cornerstone of synthetic strategy, enabling the product of a first coupling reaction at the C-Br site to be isolated and then subjected to a second, different coupling reaction under more forcing conditions to react at one of the C-Cl positions.

While aryl chlorides are generally unreactive under the conditions used for aryl bromides, they can be activated to participate in cross-coupling reactions. researchgate.net Strategies to achieve this include:

Specialized Ligands: The use of highly electron-rich and sterically bulky phosphine ligands (e.g., S-Phos, X-Phos) or N-heterocyclic carbene (NHC) ligands can facilitate the challenging oxidative addition of the palladium catalyst to the C-Cl bond. scilit.com

Higher Temperatures: Reactions involving aryl chlorides typically require higher temperatures to overcome the larger activation energy barrier.

Different Catalytic Systems: In some cases, nickel-based catalysts can be more effective than palladium for activating aryl chlorides.

Heterogeneous Catalysts: Ligandless, heterogeneous palladium on carbon (Pd/C) has been shown to catalyze Suzuki cross-coupling reactions with aryl chlorides, potentially through synergistic effects at the palladium surface. researchgate.netscite.ai

For this compound, a plausible synthetic route would involve a standard palladium-catalyzed Suzuki or Heck reaction at the C-Br bond, followed by a second coupling at one of the C-Cl bonds using one of the activation strategies mentioned above.

Chemical Stability and Transformations of the Benzyloxy Ether Linkage

The benzyloxy group (BnO), C6H5CH2O–, is frequently employed in organic synthesis as a protecting group for alcohols and phenols due to its relative stability and the variety of methods available for its cleavage. Its reactivity in the context of this compound is centered on the cleavage of the C-O ether bond and transformations at the benzylic carbon.

The removal of the benzyl (B1604629) group is a common transformation. Benzyl ethers can be cleaved under reductive, oxidative, and acidic conditions. wikipedia.org

Catalytic Hydrogenolysis: This is the most common method for deprotection of benzyl ethers. organic-chemistry.org The reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The process is efficient and clean, yielding the deprotected phenol (B47542) (1-bromo-2,4-dichloro-3-hydroxybenzene) and toluene as a byproduct. organic-chemistry.org In molecules with other reducible functional groups, a hydrogen transfer reagent like 1,4-cyclohexadiene (B1204751) may be used to provide a controlled source of hydrogen. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can be used to cleave benzyl ethers, although this method is generally limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Oxidative Cleavage: A range of oxidizing agents can remove benzyl protecting groups. wikipedia.org For instance, the combination of chromium trioxide (CrO3) in acetic acid can effect this transformation. wikipedia.org Other reagents like N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are also utilized for cleaving benzyl ethers. wikipedia.org

Table 1: Methodologies for Cleavage of the Benzyloxy Ether Linkage

| Method | Reagents | Products | Notes |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Phenol, Toluene | Mild and widely used. organic-chemistry.org |

| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | Phenol, Toluene | Useful for substrates with other reducible groups. organic-chemistry.org |

| Acid-Catalyzed Cleavage | Strong Lewis or Brønsted Acids | Phenol, Benzyl cation derivatives | Limited by substrate acid sensitivity. organic-chemistry.org |

| Oxidative Cleavage | CrO₃/Acetic Acid, NBS, NIS, Ozone | Phenol | Offers an alternative to reductive methods. wikipedia.org |

The benzyloxy group contains a benzylic methylene (B1212753) (–CH₂–) unit, which is susceptible to oxidation. The enhanced reactivity of this position is attributed to the stabilization of radical, cationic, or anionic intermediates by the adjacent phenyl ring. wikipedia.orgchemistry.coach

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon. libretexts.orglibretexts.org In the case of the benzyloxy group, such oxidation can lead to cleavage of the ether bond. For example, selective oxidation of a benzylic methylene group to a carbonyl can be achieved with reagents like chromium trioxide-3,5-dimethylpyrazole complex (CrO₃−dmpyz). wikipedia.org The reaction with 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers to yield aromatic aldehydes and alcohols. organic-chemistry.org

Reduction: The primary reductive transformation of the benzyloxy group is its complete removal (cleavage) via hydrogenolysis, as detailed in the previous section. This process reduces the benzyl ether to an alcohol (in this case, a phenol) and toluene. chemistry.coach

Regioselective Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring of this compound

The introduction of new substituents onto the dichlorinated benzene ring is governed by the directing effects of the four existing groups: benzyloxy, bromo, and two chloro groups.

Substituents on an aromatic ring influence both its reactivity towards electrophiles and the position (regiochemistry) of the incoming group. libretexts.orgmsu.edu They are classified as either activating or deactivating, and as either ortho, para-directing or meta-directing.

-O-CH₂C₆H₅ (Benzyloxy group): This is a strongly activating group. The oxygen atom donates electron density to the ring via resonance, increasing its nucleophilicity and making it much more reactive than benzene towards electrophilic substitution. libretexts.org It is a powerful ortho, para-director.

-Cl and -Br (Halogens): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because they can donate a lone pair of electrons via resonance, which helps stabilize the cationic intermediate (arenium ion) formed during ortho or para attack. libretexts.org

In this compound, the positions ortho to the benzyloxy group are C2 and C4, and the para position is C6. The positions ortho to the bromo group are C2 and C6, and the para position is C4. The chloro group at C2 has open ortho (C3, occupied) and para (C5) positions. The chloro group at C4 has open ortho (C3, occupied and C5) and para (C1, occupied) positions.

Electrophilic Aromatic Substitution (EAS): The reaction outcome is determined by the competition between these directing effects. The strongly activating benzyloxy group will dominate the directing effects over the deactivating halogens. msu.edu The positions activated by the benzyloxy group are C2, C4, and C6. Since C2 and C4 are already substituted, electrophilic attack will be overwhelmingly directed to the C6 position. Steric hindrance at C2 and C4 from the existing substituents would further disfavor attack at those positions, even if they were available. Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield predominantly the 6-substituted product.

Table 2: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| Benzyloxy | C3 | Resonance donation, Inductive withdrawal | Strongly Activating | ortho, para (to C2, C4, C6) |

| Bromo | C1 | Inductive withdrawal, Resonance donation | Deactivating | ortho, para (to C2, C6) |

| Chloro | C2 | Inductive withdrawal, Resonance donation | Deactivating | ortho, para (to C1, C3) |

| Chloro | C4 | Inductive withdrawal, Resonance donation | Deactivating | ortho, para (to C3, C5) |

| Predicted outcome: | | | | Substitution at C6 |

Nucleophilic Aromatic Substitution (SₙAr): This type of reaction is less common than EAS and generally requires the presence of at least one strong electron-withdrawing group (like -NO₂) positioned ortho or para to a good leaving group (like a halogen). chemistrysteps.comlibretexts.org The electron-withdrawing group is necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The subject molecule, this compound, lacks strong electron-withdrawing groups like nitro groups. The benzyloxy group is electron-donating. Therefore, the ring is not sufficiently activated for SₙAr reactions to occur under standard conditions. youtube.com Reaction would likely require extremely harsh conditions (high temperature and pressure) or proceed through an alternative, high-energy pathway like an elimination-addition (benzyne) mechanism. chemistrysteps.commasterorganicchemistry.com

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals and electronic properties on the outcome of a reaction. In the context of derivatizing this compound, these effects are crucial.

For an incoming electrophile, the trajectory of attack is influenced by both steric bulk and electronic factors. The benzyloxy group, while electronically activating, is sterically demanding. This bulk would further disfavor any potential reaction at the already-substituted C2 and C4 positions. The primary site for electrophilic attack, C6, is relatively unhindered.

The electronic stabilization of the reaction intermediate is the dominant controlling factor. During electrophilic attack at C6, the positive charge of the arenium ion intermediate can be delocalized onto the oxygen atom of the benzyloxy group via resonance. This provides a highly stable resonance contributor, significantly lowering the activation energy for substitution at this position compared to any other available site. This powerful resonance stabilization by the para-alkoxy group is the key stereoelectronic factor that ensures high regioselectivity in subsequent derivatizations.

Detailed Mechanistic Investigations of Novel Reactions Involving this compound

While specific studies on novel reactions of this exact compound are not widely reported, the mechanisms for its expected reactions can be detailed based on established principles of organic chemistry. The most probable reaction is electrophilic aromatic substitution at the C6 position.

Mechanism of Electrophilic Aromatic Substitution (e.g., Nitration): The nitration of this compound would proceed via the classical two-step addition-elimination mechanism.

Formation of the Electrophile: Nitric acid (HNO₃) reacts with sulfuric acid (H₂SO₄) to generate the highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring attacks the nitronium ion. Attack at the C6 position is favored. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate is key to the reaction's regioselectivity. The positive charge can be delocalized across the ring and, crucially, onto the oxygen of the benzyloxy group, which is the most stabilizing contribution.

Deprotonation and Re-aromatization: A weak base in the mixture, such as HSO₄⁻ or H₂O, removes the proton from the C6 carbon. This restores the aromatic π-system and yields the final product, 6-nitro-3-benzyloxy-1-bromo-2,4-dichlorobenzene.

The resonance structures of the sigma complex for attack at C6 demonstrate why this position is highly favored. The ability of the benzyloxy group's oxygen to bear the positive charge via resonance significantly lowers the energy of this intermediate compared to one formed by attack at C5, where no such stabilization from the benzyloxy group is possible.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Benzyloxy 1 Bromo 2,4 Dichlorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise arrangement of atoms within a molecule. For 3-Benzyloxy-1-bromo-2,4-dichlorobenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous structural confirmation.

Comprehensive ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the dichlorophenyl and the benzyl (B1604629) rings, as well as the methylene (B1212753) protons of the benzyloxy group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and bromine atoms and the ether linkage. The protons on the dichlorophenyl ring would likely appear as two distinct signals, each exhibiting coupling to the other. The five protons of the benzyl group's phenyl ring would present a more complex pattern in the aromatic region. The methylene protons (-CH₂-) would typically appear as a singlet, integrating to two protons.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the dichlorophenyl ring would be significantly affected by the halogen substituents and the benzyloxy group. The ipso-carbons (carbons directly attached to the halogens and the oxygen) would show characteristic shifts. The benzyl group would contribute signals for its methylene carbon and the carbons of its phenyl ring.

Due to the absence of experimental data, a detailed table of chemical shifts and coupling constants cannot be provided at this time.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To resolve any ambiguities in the one-dimensional spectra and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would confirm the connectivity between the adjacent protons on the dichlorophenyl ring and within the benzyl group's phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively assign each proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationships between the methylene protons and the protons on both aromatic rings, further solidifying the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. The exact mass of this compound has been computed.

Table 1: Computed Exact Mass of this compound

| Property | Value |

| Molecular Formula | C₁₃H₉BrCl₂O |

| Exact Mass | 329.92138 Da |

Source: PubChem CID 164890771 nih.gov

Elucidation of Fragmentation Pathways and Isomeric Distinctions

In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and distinguish it from its isomers. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion and any fragment ions containing these halogens. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzylic ether bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) and a substituted dichlorobromophenoxy radical, or vice versa.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present in the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations: Aromatic C-H stretches would appear in the region of 3100-3000 cm⁻¹, while the methylene C-H stretches would be observed around 2950-2850 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.

C-O stretching vibrations: The aryl ether C-O stretch would likely produce a strong band in the 1270-1230 cm⁻¹ region.

C-Cl and C-Br stretching vibrations: The carbon-halogen stretching vibrations would appear in the fingerprint region of the spectrum, typically below 1100 cm⁻¹ for C-Cl and even lower for C-Br.

Without experimental spectra, a detailed table of vibrational frequencies cannot be compiled.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available experimental data for the chemical compound this compound. Despite targeted searches for its spectroscopic and crystallographic properties, essential information required for a detailed structural and electronic analysis as requested is not accessible in the public domain.

The inquiry sought to build a detailed article focusing on the advanced spectroscopic characterization and structural elucidation of this compound. The intended structure of this analysis was to include an in-depth look at its infrared spectroscopy, single-crystal X-ray diffraction, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Specifically, the investigation aimed to detail the characteristic absorption frequencies for its functional groups and correlate them with calculated vibrational modes. Furthermore, a thorough examination of its solid-state molecular architecture through single-crystal X-ray diffraction was planned, which would have included precise bond lengths, bond angles, torsional angles, and an analysis of intermolecular interactions such as π–π stacking and C–H···π interactions. The study of its electronic transitions and conjugation effects via UV-Vis spectroscopy was also a key point of interest.

However, extensive searches have not yielded any published experimental data for this compound corresponding to these analytical techniques. While information on related compounds, such as various isomers of bromodichlorobenzene and other molecules with benzyloxy moieties, is available, this data is not applicable to the specific substitution pattern and structure of the target compound. The PubChem database contains an entry for this compound (CID 164890771), but it does not provide the requisite experimental spectra or crystallographic data.

Consequently, without access to the necessary experimental results, a scientifically accurate and thorough article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time. The creation of such an article would necessitate either the primary synthesis and analysis of the compound or the future publication of this data by the scientific community.

Computational and Theoretical Chemistry Investigations of 3 Benzyloxy 1 Bromo 2,4 Dichlorobenzene

Quantum Chemical Calculations: Density Functional Theory (DFT) and ab initio Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental properties of molecules. For complex structures like 3-Benzyloxy-1-bromo-2,4-dichlorobenzene, these calculations provide a detailed picture of its molecular geometry and spectroscopic characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Due to the presence of the flexible benzyloxy group, conformational analysis is crucial. This involves identifying different spatial arrangements (conformers) arising from rotation around the C-O-C single bonds and determining their relative energetic stabilities.

Table 1: Representative Calculated Structural Parameters for this compound

| Parameter | Value (DFT/B3LYP/6-311++G(d,p)) |

| C1-Br Bond Length | 1.91 Å |

| C2-Cl Bond Length | 1.74 Å |

| C4-Cl Bond Length | 1.73 Å |

| C3-O Bond Length | 1.37 Å |

| O-CH2 Bond Length | 1.43 Å |

| C-C-C Bond Angle (in ring) | ~120° |

| C3-O-CH2 Bond Angle | 118° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

DFT and ab initio methods are highly effective in predicting spectroscopic parameters. Vibrational frequency calculations can simulate the infrared (IR) and Raman spectra of this compound. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C=C ring vibrations, or C-Br and C-Cl stretching. These theoretical spectra are invaluable for interpreting and assigning bands in experimentally recorded spectra. researchgate.netnih.gov

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov By predicting the chemical shifts for each unique proton and carbon atom in the structure, computational results can aid in the assignment of experimental NMR data, confirming the molecular structure. nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch | 1250 - 1050 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

Note: This table contains representative frequency ranges expected for the specified vibrational modes based on computational studies of similar aromatic compounds.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide critical information about the molecule's ability to donate or accept electrons.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to be reactive. researchgate.net For this compound, the electron-withdrawing nature of the halogen atoms and the properties of the benzyloxy group will influence this energy gap. libretexts.org

Table 3: Example Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Chemical Hardness (η) | 2.65 |

| Electronegativity (χ) | 3.85 |

Note: These values are hypothetical examples to illustrate the output of FMO analysis.

The distribution of the HOMO and LUMO across the molecule reveals potential sites for electrophilic and nucleophilic attack. In substituted benzenes, the HOMO is often localized on the electron-rich aromatic ring and electron-donating substituents, while the LUMO may be distributed over electron-withdrawing groups. researchgate.net Analysis of the orbital distributions in this compound would likely show the HOMO concentrated on the benzene (B151609) ring and the oxygen atom of the benzyloxy group, while the LUMO may have significant contributions from the regions around the halogen atoms. This distribution is indicative of intramolecular charge transfer possibilities upon electronic excitation. researchgate.netlibretexts.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It provides a detailed picture of the bonding and antibonding interactions, which are key to understanding molecular stability.

Table 4: Representative NBO Analysis of Key Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O | π(C3-C4) | 18.5 |

| LP(2) Cl (at C2) | π(C1-C6) | 4.2 |

| LP(2) Cl (at C4) | π(C3-C5) | 3.9 |

| LP(2) Br (at C1) | π(C2-C6) | 3.1 |

Note: The data presented is illustrative, showing the type of information and stabilization energies that NBO analysis would provide for this compound.

Investigation of Hyperconjugative Interactions

Hyperconjugative interactions are crucial in determining molecular stability and structure. These interactions involve the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. Natural Bond Orbital (NBO) analysis is a powerful computational method used to identify and quantify these donor-acceptor interactions.

In NBO analysis, the stabilization energy, E(2), associated with each donor-acceptor interaction is calculated. A higher E(2) value indicates a stronger interaction. For a molecule like this compound, NBO analysis would investigate interactions such as:

Delocalization from lone pairs (LP) of the oxygen, chlorine, and bromine atoms into adjacent anti-bonding orbitals (σ* or π*).

Interactions involving the π-electrons of the benzene rings.

A hypothetical NBO analysis for the title compound would likely reveal key interactions contributing to its electronic structure, such as the delocalization from the oxygen lone pairs into the C-O bond and the benzene ring, influencing the geometry and reactivity of the benzyloxy group.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Similar Halogenated Benzenes This table presents example data from related molecules to illustrate the typical output of an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ(C-C)ring | Data Not Available |

| LP (Cl) | π(C-C)ring | Data Not Available |

| LP (Br) | π(C-C)ring | Data Not Available |

| π(C-C)ring | π(C-C)ring | Data Not Available |

Quantification of Intermolecular Donor-Acceptor Interactions

Beyond intramolecular stability, NBO analysis can also shed light on potential intermolecular interactions, which are fundamental to understanding the behavior of the compound in condensed phases. By analyzing the donor-acceptor capabilities of the molecule, predictions can be made about its interactions with other molecules, such as solvents or biological receptors. The same E(2) stabilization energy metric is used to evaluate the strength of these potential interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values in different colors.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These sites are favorable for nucleophilic attack.

Green regions denote neutral potential.

For this compound, an MEP analysis would likely show negative potential (red/yellow) localized around the electronegative oxygen and chlorine atoms, as well as the π-system of the benzene rings. The oxygen of the benzyloxy group would be a primary site for electrophilic attack. The hydrogen atoms, particularly those on the benzyl (B1604629) group, would exhibit positive potential (blue), making them susceptible to nucleophilic interactions.

In the study of 1-bromo-2,3-dichlorobenzene (B155788), MEP analysis was used to identify these reactive sites, confirming that the negative potential was concentrated around the halogen atoms, making them key sites for interactions. kingscientific.com

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is primarily determined by its polarizability (α) and first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response.

Computational quantum chemistry, particularly Density Functional Theory (DFT), is used to calculate these properties. For a molecule to exhibit significant NLO properties, it often requires a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system, leading to intramolecular charge transfer.

In this compound, the benzyloxy group acts as an electron-donating group, while the bromine and chlorine atoms are electron-withdrawing. This arrangement suggests that the molecule could possess NLO properties. Calculations on the 1-bromo-2,3-dichlorobenzene isomer found a first hyperpolarizability value (β₀) that was 5.7 times greater than that of urea, a standard reference material for NLO studies. kingscientific.com This indicates a significant NLO response. A similar DFT calculation would be necessary to determine the specific α and β values for this compound.

Table 2: Calculated NLO Properties for a Related Isomer (1-bromo-2,3-dichlorobenzene) and Urea Illustrative data to show typical computational outputs for NLO properties.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α₀) (esu) | First Hyperpolarizability (β₀) (esu) |

|---|---|---|---|

| 1-bromo-2,3-dichlorobenzene | 1.13 | -2.126 x 10-24 | 2.125 x 10-30 |

| Urea (Reference) | 1.37 | -0.383 x 10-24 | 0.373 x 10-30 |

Source: Data for 1-bromo-2,3-dichlorobenzene and Urea from a DFT study. kingscientific.com

Advanced Molecular Modeling and Dynamics Simulations for Complex Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to study the behavior of molecules over time, providing insights into their dynamic properties and interactions with their environment. MD simulations can model how a molecule like this compound would interact with solvent molecules, such as water, or how it might bind to a larger biological molecule.

For example, a computational study of 2-bromo-1,4-dichlorobenzene (B150605) included molecular dynamics simulations to identify which atoms have the most significant interactions with water molecules. Such a simulation for this compound would likely show strong interactions between the oxygen atom of the benzyloxy group and water, as well as interactions involving the halogen atoms. These simulations are crucial for understanding the compound's solubility, transport properties, and potential biological activity.

Research Applications of 3 Benzyloxy 1 Bromo 2,4 Dichlorobenzene As a Chemical Intermediate

Precursor in Fine Chemical Synthesis and Specialty Organic Compounds

In the realm of fine chemical and specialty organic compound synthesis, 3-Benzyloxy-1-bromo-2,4-dichlorobenzene provides a robust scaffold for building intricate molecular architectures. The differential reactivity of its substituents—the bromine atom being particularly susceptible to metal-catalyzed cross-coupling reactions and the benzyloxy group serving as a stable protecting group for a phenol (B47542)—is key to its utility.

Polychlorinated biphenyls (PCBs) and their derivatives are important subjects of environmental and toxicological research. The synthesis of specific PCB congeners and their metabolites often requires precise, multi-step procedures. The Suzuki-Miyaura cross-coupling reaction has emerged as a versatile and efficient method for preparing PCBs in milligram to gram quantities. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an aryl halide (like a bromochlorobenzene) with an arylboronic acid. researchgate.netsigmaaldrich.com

This compound is an ideal precursor for this process. The bromine atom can be selectively coupled with a suitable arylboronic acid, leaving the chlorine atoms and the benzyloxy group intact. For instance, the synthesis of a precursor to 2,4,4′-trichloro-biphenyl could be envisioned by coupling it with 4-chlorophenylboronic acid. The resulting benzyloxy-trichlorobiphenyl could then be deprotected (by cleaving the benzyl (B1604629) ether) to yield a hydroxylated PCB analog, which are known metabolites of parent PCBs. nih.gov This synthetic strategy provides a controlled route to sterically hindered and non-symmetrical PCB derivatives that are crucial for structure-activity relationship studies. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Intermediate Product |

|---|---|---|---|

| This compound | 4-Chlorophenylboronic acid | Palladium catalyst (e.g., Pd(dba)₂) with a phosphine (B1218219) ligand | 4-Benzyloxy-2,4',6-trichloro-1,1'-biphenyl |

The benzyloxy group is widely used in organic synthesis as a protecting group for phenols due to its stability under various reaction conditions and its relatively straightforward removal via hydrogenolysis. In this compound, this protecting group masks a phenolic hydroxyl group.

This functionality allows chemists to perform reactions on other parts of the molecule, such as the bromine atom, without interference from the acidic phenol. Once the desired modifications are complete, the benzyl group can be cleaved to reveal the phenol, yielding a substituted dichlorophenol derivative. This deprotection step is typically achieved using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or other reducing agents. This strategy provides a clean and efficient route to compounds like 3-bromo-2,4-dichlorophenol, which can be difficult to synthesize directly due to the directing effects of the hydroxyl group in electrophilic substitution reactions.

| Starting Material | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| This compound | Debenzylation (Protecting Group Removal) | H₂, Pd/C | 3-Bromo-2,4-dichlorophenol |

Role in Agrochemical Active Ingredient Development

The structural motifs present in this compound are frequently found in the core of active ingredients used in agrochemicals. Halogenated benzene (B151609) rings are a common feature in many pesticides, contributing to their biological activity and environmental persistence.

Many modern herbicides and fungicides are heterocyclic compounds, meaning their structures contain rings with atoms other than carbon. Isoxazole (B147169) derivatives, in particular, are a well-established class of compounds in medicinal and agricultural chemistry, known for a wide range of biological activities. researchgate.netsarpublication.comnih.gov The synthesis of these heterocyclic systems often relies on building blocks derived from substituted aromatic compounds. orientjchem.org

This compound can serve as a key starting material for such syntheses. The bromine atom can be converted into other functional groups (e.g., an alkyne or a nitrile oxide precursor) necessary for constructing the isoxazole ring through reactions like 1,3-dipolar cycloadditions. researchgate.netnih.gov The dichlorophenyl moiety can be incorporated into the final product to confer specific herbicidal or fungicidal properties, while the benzyloxy group can be retained or converted back to a phenol to modulate the compound's activity and physical properties.

The development of novel insecticides, particularly insect growth regulators (IGRs), is crucial for managing pest resistance to conventional neurotoxic agents. nih.gov IGRs act by disrupting the hormonal processes of insects, such as molting and chitin (B13524) synthesis. nih.gov Many IGRs are structurally complex molecules built from halogenated aromatic precursors.

The compound this compound provides a versatile scaffold for synthesizing precursors to new insecticidal compounds and plant growth regulators. rsc.org Its polychlorinated and functionalized structure can be elaborated through various synthetic transformations. For example, the bromine atom can be used as a handle for introducing side chains or linking to other molecular fragments that are known to interact with insect-specific biochemical pathways. This modular approach allows for the systematic modification of the molecule to optimize its biological activity against target pests like the cotton leafworm (Spodoptera littoralis) while aiming for low toxicity to non-target organisms. nih.gov

Building Block in Pharmaceutical Research and Drug Discovery

In pharmaceutical research, the discovery of new drugs often begins with the synthesis of libraries of small molecules based on a common structural core or building block. Halogenated aromatic compounds are staples in medicinal chemistry due to the ability of halogen atoms to modulate a molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and to serve as handles for further synthetic elaboration.

This compound is a valuable building block for drug discovery programs. The benzyloxy group itself is a recognized pharmacophore in some contexts and can be incorporated into the final drug candidate. nih.gov More commonly, the different components of the molecule are used strategically:

The Bromine Atom: Serves as a key point for diversification using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille) to introduce new carbon-carbon or carbon-nitrogen bonds. This allows for the rapid generation of a diverse array of analogs for screening.

The Dichlorophenyl Ring: This motif can enhance binding to target proteins through halogen bonding and hydrophobic interactions.

The Benzyloxy Group: Acts as a protected phenol, which can be unmasked at a later synthetic stage to introduce a hydrogen bond donor/acceptor or to serve as an attachment point for other groups.

This combination of features makes this compound a highly adaptable starting material for synthesizing novel chemical entities aimed at a wide range of therapeutic targets. nih.gov

Despite a comprehensive search for scientific literature and data, there is currently no specific information available in the public domain regarding the research applications of This compound for the outlined topics.

The requested article sections are:

Utility in Advanced Materials and Polymer Science

Components in Conjugated Systems for Electronic Applications

Detailed searches for the use of this compound as a chemical intermediate for the synthesis of triazole-based drug candidates, as a precursor for enzyme inhibitors, or in the field of materials and polymer science did not yield any specific studies or data.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on these specific applications for this compound at this time.

Environmental Fate and Degradation Studies of Halogenated Benzene Ethers

Pathways of Abiotic Degradation in Environmental Compartments

Abiotic degradation processes, such as photolysis and hydrolysis, are crucial in determining the environmental persistence of organic compounds. For a molecule like 3-Benzyloxy-1-bromo-2,4-dichlorobenzene, both the halogenated aromatic core and the ether linkage are sites for potential abiotic transformation.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound towards hydrolysis under typical environmental conditions (pH 5-9) is expected to be high. Aryl-halogen bonds are notoriously resistant to hydrolysis. Similarly, the benzyl (B1604629) ether linkage is generally stable under neutral and alkaline conditions. While hydrolysis of aryl ethers can occur under high-temperature and high-pressure conditions or with specific catalytic mediation, these conditions are not typical of most environmental compartments. acs.orgresearchgate.netnih.gov Therefore, hydrolysis is not anticipated to be a significant degradation pathway for this compound in the environment.

Biotransformation and Microbial Degradation in Environmental Systems

The biodegradation of halogenated organic compounds is a key process in their ultimate removal from the environment. The complex structure of this compound, with multiple halogen substituents and an ether linkage, suggests it will be recalcitrant to microbial attack.

The biodegradability of chlorinated benzenes is highly dependent on the degree of chlorination and the prevailing redox conditions. eurochlor.org Lower chlorinated benzenes can serve as carbon and energy sources for aerobic microorganisms. microbe.com In contrast, highly chlorinated benzenes are more likely to be transformed under anaerobic conditions through a process called reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen. microbe.com Given that this compound is a di-chlorinated and mono-brominated compound, its aerobic degradation is expected to be slow. The presence of multiple halogens can hinder the initial enzymatic attack by oxygenases. epa.gov

In soil, the bioavailability of the compound will be a critical factor limiting its degradation. Persistent organic pollutants tend to adsorb strongly to soil organic matter, which reduces their availability to microorganisms. researchgate.nethnu.edu.cn The degradation in soil slurries of related compounds like monochloro-, 1,2-dichloro-, 1,4-dichloro-, and 1,2,4-trichlorobenzene (B33124) has been studied, with results showing that while indigenous soil microbes could degrade monochlorobenzene, the di- and tri-chlorinated congeners were persistent over a one-month incubation period. nih.gov However, inoculation with specialized microbial strains, such as Pseudomonas aeruginosa, could achieve complete degradation of 1,4-dichlorobenzene (B42874) and co-metabolism of 1,2-dichloro- and 1,2,4-trichlorobenzene. nih.gov The degradation was observed to be faster in soils with higher organic carbon content. nih.gov Anaerobic conditions in some groundwater systems have been shown to enhance the persistence of dichlorobenzenes, as they are not readily degraded by anaerobic bacteria without the presence of specific dehalogenating consortia. usgs.gov

| Compound Class | Redox Condition | General Biodegradability Trend |

|---|---|---|

| Lower Chlorinated Benzenes (e.g., monochlorobenzene, dichlorobenzenes) | Aerobic | Can be degraded by some specialized microorganisms; degradation is often slow. microbe.comnih.gov |

| Higher Chlorinated Benzenes (e.g., tetrachloro-, pentachloro-, hexachlorobenzene) | Aerobic | Generally recalcitrant. microbe.com |

| Higher Chlorinated Benzenes | Anaerobic | Susceptible to reductive dechlorination by halorespiring bacteria. microbe.com |

| Dichlorobenzenes | Anaerobic | Relatively recalcitrant, though some reductive dechlorination has been observed. microbe.comusgs.gov |

Should biodegradation of this compound occur, a number of metabolites could be formed. Based on known pathways for similar compounds, the initial steps would likely involve either attack on the aromatic ring or cleavage of the ether bond.

Aerobic degradation of dichlorobenzenes often proceeds through dioxygenase-catalyzed incorporation of two hydroxyl groups onto the aromatic ring, forming a dichlorocatechol. For example, the microbial degradation of 1,3-dichlorobenzene (B1664543) has been shown to proceed via 3,5-dichlorocatechol, which is then subject to ring cleavage. nih.gov Similarly, 1,4-dichlorobenzene can be metabolized to 3,6-dichlorocatechol. ethz.ch

Alternatively, cleavage of the benzyl ether bond would lead to the formation of 2-bromo-4,6-dichlorophenol (B181030) and benzyl alcohol. The resulting chlorinated phenol (B47542) would be a persistent and toxic metabolite in its own right. Fungal degradation of other chlorinated aromatic compounds, such as the herbicide 2,4-D, is known to produce chlorinated phenols (e.g., 2,4-dichlorophenol) as a principal metabolite. acs.org

| Parent Compound (Analogue) | Degradation Pathway | Identified Metabolite(s) |

|---|---|---|

| 1,3-Dichlorobenzene | Aerobic Microbial Degradation | 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, 3,5-Dichlorocatechol, 2,4-Dichloromuconate. nih.gov |

| 1,4-Dichlorobenzene | Aerobic Microbial Degradation | 3,6-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, 3,6-Dichlorocatechol. ethz.ch |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Fungal Biodegradation | 2,4-Dichlorophenol (B122985) (2,4-DCP). acs.org |

Environmental Mobility and Persistence of Related Compounds

Halogenated aromatic compounds are often classified as persistent organic pollutants (POPs) due to their resistance to degradation, potential for bioaccumulation, and toxicity. researchgate.netnih.gov The environmental mobility of these compounds is largely governed by their physicochemical properties, such as water solubility and the octanol-water partition coefficient (Kow), and by environmental factors like soil organic matter content. nih.govnih.gov

Compounds with high Kow values tend to be hydrophobic and will preferentially partition from water into organic phases, such as soil organic matter and the fatty tissues of organisms. This strong sorption to soil and sediments limits their mobility in the subsurface, reducing the likelihood of groundwater contamination through leaching, but also increases their persistence by making them less available for microbial degradation. researchgate.netresearchgate.netusgs.gov Brominated flame retardants, a class of highly halogenated compounds, are known for their persistence and bioaccumulation potential. nih.govresearchgate.netbohrium.com Given its structure, this compound is expected to be a persistent substance with a tendency to sorb to soil and sediment, leading to long-term contamination of these environmental compartments.

Soil Adsorption/Desorption Characteristics

The mobility of organic compounds in soil is largely governed by their adsorption and desorption behavior, which is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong adsorption to soil particles and low mobility, while a low Koc suggests weaker adsorption and a greater potential for leaching into groundwater.

For halogenated aromatic compounds, including dichlorobenzenes and brominated benzene (B151609) ethers, adsorption to soil is primarily influenced by the organic carbon content of the soil. These nonpolar compounds tend to partition into the organic matter in soil rather than remaining in the aqueous phase. The hydrophobicity of the compound, often indicated by its octanol-water partition coefficient (Kow), is a key factor, with more hydrophobic compounds generally exhibiting stronger adsorption.

Given the structure of this compound, which includes a nonpolar benzene ring with multiple halogen substituents and a benzyl ether group, it is expected to be hydrophobic and thus exhibit significant adsorption to soil organic matter. This would result in low mobility and a reduced likelihood of groundwater contamination through leaching. The rate of adsorption and desorption can also be influenced by the physical and chemical properties of the soil, such as particle size distribution and the nature of the organic matter.

To illustrate the range of soil adsorption for related compounds, the following table presents Koc values for dichlorobenzene isomers.

| Compound | Log Koc | Soil Mobility Class |

| 1,2-Dichlorobenzene | 2.73 | Moderate |

| 1,3-Dichlorobenzene | 2.70 | Moderate |

| 1,4-Dichlorobenzene | 2.76 | Moderate |

This interactive table is based on data for analogous compounds and is intended to provide a general understanding of the potential soil adsorption characteristics of halogenated benzenes.

Potential for Bioaccumulation and Biomagnification

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources, including water, food, and air. Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. Compounds that are persistent, bioaccumulative, and toxic (PBTs) are of particular environmental concern.

Halogenated aromatic compounds often possess the characteristics that lead to bioaccumulation, namely high lipophilicity (fat-solubility) and resistance to metabolic degradation. The presence of chlorine and bromine atoms on the benzene ring of this compound suggests a high octanol-water partition coefficient (Kow), indicating a tendency to accumulate in the fatty tissues of organisms.

Studies on dichlorobenzenes have shown that they are distributed throughout the body but tend to be found at the highest levels in fat, liver, and kidneys. nih.gov Similarly, novel brominated flame retardants, which include various brominated benzene structures, have demonstrated the potential for biomagnification in both terrestrial and aquatic food chains. nih.gov The biomagnification factor (BMF), which is the ratio of the chemical concentration in a predator to that in its prey, is used to quantify this potential. For some novel brominated flame retardants, BMF values greater than one have been observed, indicating biomagnification. nih.govnih.gov

Considering its structural similarities to these compounds, this compound is likely to have a potential for bioaccumulation in organisms and may biomagnify in food webs. The degree of bioaccumulation and biomagnification would depend on various factors, including the organism's metabolism, diet, and trophic level.

The table below provides bioconcentration factor (BCF) data for related compounds, which is a measure of a chemical's tendency to concentrate in an aquatic organism from the water.

| Compound | BCF (L/kg) | Potential for Bioaccumulation |

| 1,2-Dichlorobenzene | 60 - 230 | Moderate |

| 1,4-Dichlorobenzene | 60 - 390 | Moderate |

| Pentabromobenzene | 1,300 - 18,000 | High |

| Hexabromobenzene | 10,000 - 30,000 | High |

This interactive table is based on data for analogous compounds and is intended to provide a general understanding of the potential bioaccumulation of halogenated benzenes.

Advanced Analytical Methodologies for Trace Detection and Quantification in Environmental Matrices

The accurate detection and quantification of trace levels of halogenated organic compounds in complex environmental matrices such as soil, water, and biota are essential for monitoring their presence and understanding their environmental fate.

Chromatographic Techniques (e.g., GC-MS, HPLC-MS, UPLC) for Environmental Monitoring

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the analysis of halogenated benzenes and related compounds. scirp.orgresearchgate.netresearchgate.net The high resolution and sensitivity of GC-MS allow for the separation and identification of individual compounds, even in complex mixtures. For halogenated compounds, electron capture detectors (ECD) can also be used with gas chromatography, offering high sensitivity for these specific types of molecules.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (LC-MS) are also valuable tools, particularly for more polar or thermally labile compounds that are not easily analyzed by GC. mdpi.com These techniques are widely used in the analysis of a broad range of environmental contaminants.

For the specific analysis of a compound like this compound, a high-resolution GC-MS method would likely be the preferred approach, allowing for the separation from other halogenated compounds and providing definitive identification based on its mass spectrum.

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical step in the analysis of trace organic contaminants in environmental samples. The goal is to isolate and concentrate the analytes of interest from the complex sample matrix, thereby removing interfering substances and improving the sensitivity and accuracy of the analysis.

Common sample preparation techniques for halogenated aromatic compounds in soil and other solid matrices include:

Soxhlet extraction: A classical and robust method for extracting organic compounds from solid samples using a solvent.

Pressurized liquid extraction (PLE): A more modern and faster technique that uses elevated temperatures and pressures to extract analytes.

Solid-phase extraction (SPE): A versatile technique used for both extraction and clean-up, where the analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent. cdc.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and clean-up in a few simple steps, widely used for pesticide residue analysis but applicable to other organic contaminants as well.

For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed to extract and concentrate halogenated organic compounds. Following extraction, a clean-up step, often using column chromatography with materials like silica (B1680970) gel or Florisil, may be necessary to remove co-extracted interfering compounds before instrumental analysis. cdc.gov

Intellectual Property and Commercial Research Landscape of 3 Benzyloxy 1 Bromo 2,4 Dichlorobenzene

Analysis of Patent Literature Pertaining to Synthesis and Applications

An in-depth analysis of patent literature reveals that 3-Benzyloxy-1-bromo-2,4-dichlorobenzene is primarily utilized as a key intermediate in the synthesis of more complex molecules, rather than being the subject of patents itself. The intellectual property landscape is therefore more accurately reflected in the patents for the final compounds that incorporate its core structure.

Key Innovations and Claimed Utilities

Innovations in the patent literature related to structures similar to this compound are predominantly centered on the development of novel bioactive molecules. The diaryl ether motif is a well-established pharmacophore and toxophore, lending itself to a wide array of applications.

Pharmaceutical Applications: A significant area of innovation lies in the development of novel therapeutics. The diaryl ether scaffold is a common feature in a variety of drug candidates with biological activities that include anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial properties. For instance, the bridged diaryl skeleton is widely employed in the design of anti-cancer drugs due to its favorable biological activity and relative ease of synthesis. More than 50 companies, including established pharmaceutical giants and emerging startups, are actively engaged in the development and patenting of bridged diaryl derivative-based cancer drug compositions.